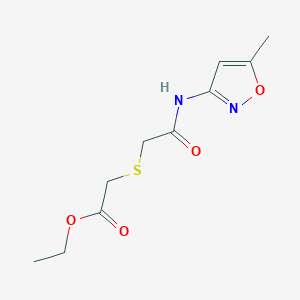

Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .

Synthesis Analysis

The methacrylate monomer, 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate (IAOEMA), was synthesized by reacting 2-chloro-N-(5-methylisoxazol)acetamide dissolved in acetonitrile with sodium methacrylate in the presence of triethylbenzylammoniumchloride (TEBAC) .Molecular Structure Analysis

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The free-radical-initiated copolymerization of IAOEMA, with styrene (ST) and methyl methacrylate (MMA) was carried out in dimethylsulphoxide (DMSO) solution at 65°C using 2,2 0 -azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .Scientific Research Applications

Synthesis and Antimicrobial Activity

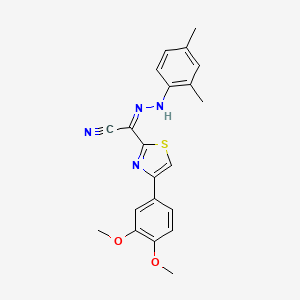

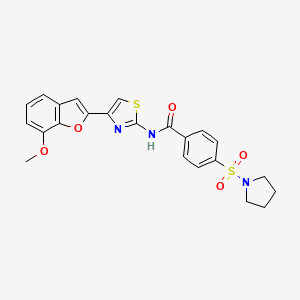

Synthesis of Thiazole Derivatives

A study focused on synthesizing thiazole derivatives, including compounds similar in structure to Ethyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate, to evaluate their antiamoebic activity and cytotoxicity. These derivatives showed promising in vitro activity against Acanthamoeba polyphaga, with certain compounds demonstrating higher activity levels comparable to commercial antifungal agents. The research highlights the potential of these compounds as alternative amoebicidal agents due to their efficacy and reduced cytotoxicity (Shirai et al., 2013).

Antimicrobial Activities of Thiazoles

Another study elaborated on the antimicrobial properties of newly synthesized thiazole and its fused derivatives. The synthesized compounds were tested against bacterial and fungal strains, showcasing the potential of thiazole derivatives in antimicrobial research (Wardkhan et al., 2008).

Enzyme Inhibition Studies

- Molecular Docking and Enzyme Inhibition: Research into novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates derived from N-arylthiazole-2-amines explored their α-glucosidase and β-glucosidase inhibition activities. The study revealed that most compounds exhibited significant inhibition, with certain derivatives outperforming the standard inhibitor, acarbose. This suggests potential applications in managing conditions like diabetes through enzyme inhibition (Babar et al., 2017).

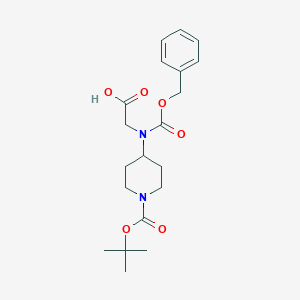

Materials and Industrial Applications

- Characterization of Thio-1,3,4-Oxadiazol-2-yl Derivatives: Focusing on industrial applications, a study undertook the synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives. These compounds were evaluated for their structural, optical properties, and thermal stability, indicating their potential use in photoelectronic devices (Shafi et al., 2021).

Spectroscopic Analysis

- Spectroscopic Studies: A detailed analysis of 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate, a compound closely related to this compound, was conducted using X-ray diffraction, FT-Raman, and FT-IR spectra. The study provides insights into the molecular structure and vibrational frequencies, laying the groundwork for further research into similar compounds (Karabacak et al., 2008).

Mechanism of Action

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Properties

IUPAC Name |

ethyl 2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-15-10(14)6-17-5-9(13)11-8-4-7(2)16-12-8/h4H,3,5-6H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRNOYHTMQECSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC(=O)NC1=NOC(=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725340.png)

![[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B2725341.png)

methanone](/img/structure/B2725343.png)

![Ethyl 7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B2725348.png)